molecular formula C20H22ClNO2 B2746327 (4-tert-butylphenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate CAS No. 338413-42-6

(4-tert-butylphenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate

Cat. No.: B2746327
CAS No.: 338413-42-6
M. Wt: 343.85
InChI Key: BGCYICJDVQPKKZ-OUKQBFOZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-tert-butylphenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate is an organic compound with the molecular formula C20H22ClNO2. This compound is characterized by the presence of a tert-butyl group, a chlorophenyl group, and a carbamate functional group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-tert-butylphenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate typically involves the following steps:

    Formation of the Carbamate Group: This can be achieved by reacting (4-tert-butylphenyl)methanol with an isocyanate derivative under controlled conditions.

    Introduction of the Ethenyl Group: The (E)-2-(4-chlorophenyl)ethenyl group can be introduced via a Heck reaction, where the carbamate is reacted with a suitable halide in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures and environmental considerations are also crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of hydroperoxides or alcohols.

    Reduction: Reduction reactions can target the ethenyl group, converting it to an ethyl group.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of hydroperoxides or alcohols.

    Reduction: Conversion to ethyl derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-tert-butylphenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe in biochemical assays.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities. The presence of the carbamate group is particularly interesting for drug design.

Industry

In industrial applications, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (4-tert-butylphenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites in proteins or enzymes, leading to inhibition or modification of their activity. The ethenyl group can participate in π-π interactions with aromatic residues, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • (4-tert-butylphenyl)methyl N-phenylcarbamate
  • (4-tert-butylphenyl)methyl N-[(E)-2-phenylethenyl]carbamate
  • (4-tert-butylphenyl)methyl N-[(E)-2-(4-methylphenyl)ethenyl]carbamate

Uniqueness

Compared to similar compounds, (4-tert-butylphenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate is unique due to the presence of the chlorophenyl group, which can enhance its reactivity and binding properties

Properties

IUPAC Name

(4-tert-butylphenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClNO2/c1-20(2,3)17-8-4-16(5-9-17)14-24-19(23)22-13-12-15-6-10-18(21)11-7-15/h4-13H,14H2,1-3H3,(H,22,23)/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGCYICJDVQPKKZ-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)COC(=O)NC=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)COC(=O)N/C=C/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.